![molecular formula C11H13F3N2O B3040946 N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide CAS No. 255872-82-3](/img/structure/B3040946.png)
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide
描述
Synthesis Analysis
The synthesis of compounds like DMTF often involves the use of trifluoromethoxy groups, which are finding increased utility as a substituent in bioactives . When the amino function is protected instead of a BOC group by a silyl group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis
The molecular structure of DMTF can be represented by the formula C10H12F3NO . The IUPAC name for this compound is N,N-dimethyl [2- (trifluoromethoxy)phenyl]methanamine .作用机制
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide acts as a partial agonist at the serotonin receptor, which means it can activate the receptor to a certain extent but not fully. This leads to the modulation of the serotonin signaling pathway, which can affect various physiological processes. This compound has also been found to have an affinity for other receptors, including the dopamine and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased serotonin release, enhanced locomotor activity, and altered circadian rhythm. It has also been found to induce anxiety-like behavior in animal models. This compound has been used to investigate the role of the serotonin receptor in these effects and to develop potential treatments for anxiety disorders.
实验室实验的优点和局限性
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide has several advantages for lab experiments, including its high purity, stability, and specificity for the serotonin receptor. However, it also has some limitations, including its potential for toxicity and the need for careful dosing and monitoring. This compound should only be used by experienced researchers who have the necessary expertise and equipment to handle it safely.
未来方向
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide has several potential future directions for scientific research, including the development of new treatments for anxiety disorders, the investigation of the role of the serotonin receptor in circadian rhythm regulation, and the development of new imaging techniques to study the serotonin receptor in vivo. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have an affinity for the serotonin receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments and has several potential future directions for scientific research. Further research is needed to fully understand the effects of this compound and its potential applications in scientific research.
科学研究应用
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide has been used in scientific research to investigate its effects on the central nervous system. It has been found to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has been used to study the role of the serotonin receptor in various physiological and pathological conditions, including anxiety, depression, and schizophrenia.
属性
IUPAC Name |
N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)8-15-7-9-5-3-4-6-10(9)17-11(12,13)14/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFCKNYXGAXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NCC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)

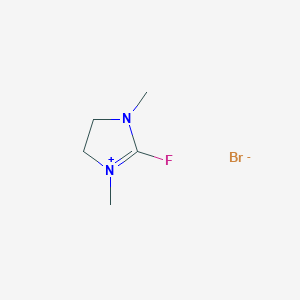
![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)

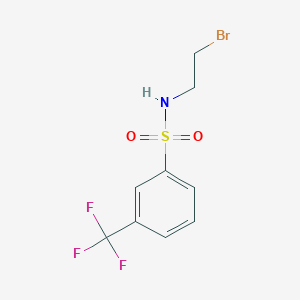
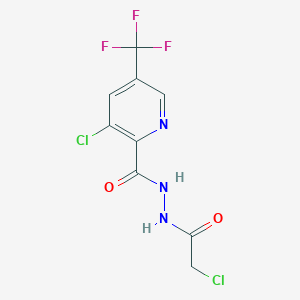

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)
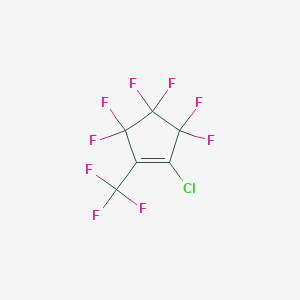
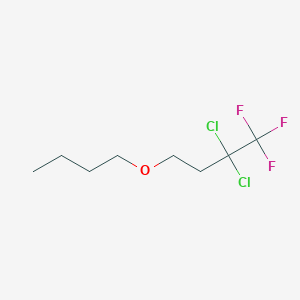
![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3040885.png)
